
2-Amino-6-chloro-3-quinolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-6-chloroquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-chloroquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with carboxylic acids under acidic conditions. The reaction often requires the use of catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2-amino-6-chloroquinoline-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions
2-amino-6-chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, aminoquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
科学研究应用
2-amino-6-chloroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-amino-6-chloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
相似化合物的比较
Similar Compounds
- 2-chloroquinoline-3-carbaldehyde
- 2-aminoquinoline-3-carboxylic acid
- 2-chloroquinoline-3-carboxylic acid
- 2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Uniqueness
2-amino-6-chloroquinoline-3-carboxylic acid is unique due to the presence of both amino and chloro substituents on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and enhances its potential for various applications in scientific research and industry .
属性
分子式 |
C10H7ClN2O2 |
|---|---|
分子量 |
222.63 g/mol |
IUPAC 名称 |
2-amino-6-chloroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O2/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(12)13-8/h1-4H,(H2,12,13)(H,14,15) |
InChI 键 |
ZAAVVKPKYVKLLD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=C(C=C2C=C1Cl)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


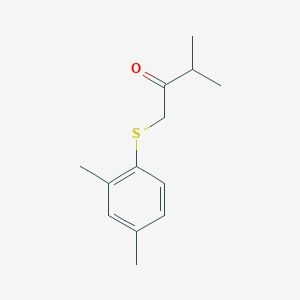
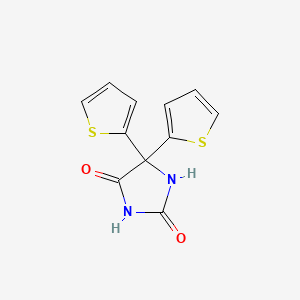
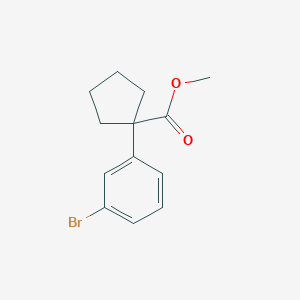
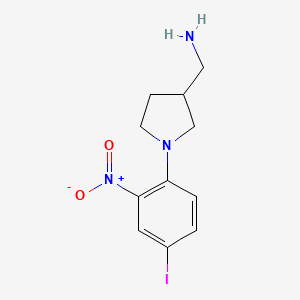
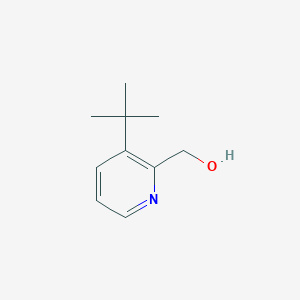

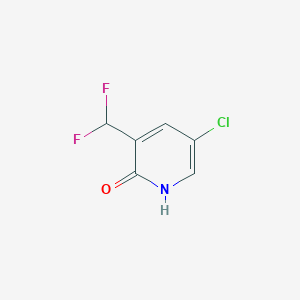
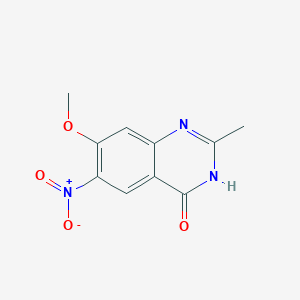
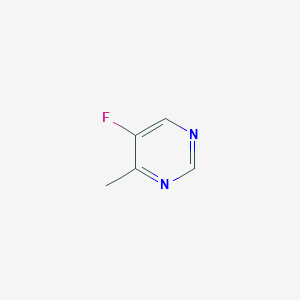

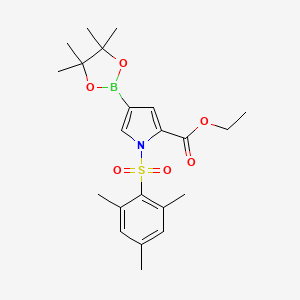
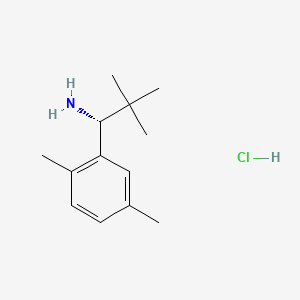
![4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B13654911.png)
![2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13654912.png)
